molecular formula C11H8ClF5OS B14050378 1-Chloro-1-(2-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14050378
M. Wt: 318.69 g/mol
InChI Key: DENMUFMXNDYVAI-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a chloro group at the α-carbon and a phenyl ring bearing both difluoromethyl (-CF₂H) and trifluoromethylthio (-S-CF₃) groups. The trifluoromethylthio substituent is a potent electron-withdrawing group, while the difluoromethyl group introduces steric and electronic effects that influence reactivity and physical properties.

Properties

Molecular Formula

C11H8ClF5OS

Molecular Weight

318.69 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8ClF5OS/c1-5(18)9(12)6-3-2-4-7(8(6)10(13)14)19-11(15,16)17/h2-4,9-10H,1H3

InChI Key

DENMUFMXNDYVAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)C(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethyl)-3-(trifluoromethylthio)benzene and chloroacetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid (e.g., aluminum chloride).

    Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which undergoes further transformation to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques, such as distillation and chromatography, may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or reduced ketones.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of their function.

    Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The target compound’s uniqueness lies in its combination of chloro, difluoromethyl, and trifluoromethylthio groups. Comparisons with analogues from the evidence reveal:

  • Propan-2-one derivatives : describes 1-(3-(trifluoromethyl)phenyl)propan-2-one , which lacks the chloro and difluoromethyl groups. The absence of these substituents simplifies its synthesis (via Friedel-Crafts acylation) but reduces steric hindrance and electronic complexity .
  • Pyrazole carboxamides : Compounds like N-(2-(1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide () share the difluoromethyl group but incorporate pyrazole rings and carboxamide linkages instead of a propan-2-one backbone. These structural differences result in higher melting points (134–190°C) compared to typical ketones .

Physical Properties

The trifluoromethylthio group in the target compound likely lowers its melting point relative to analogues with bulkier substituents (e.g., indazole or pyrazole rings in ). For example:

Compound Melting Point (°C) Key Substituents
9i () 137–139 Difluoromethyl, methylpiperidinyl
9m () 90–92 Bromoindazole, difluoromethyl
1-(3-(trifluoromethyl)phenyl)propan-2-one () Not reported Trifluoromethyl

The chloro group in the target compound may further depress its melting point due to increased molecular asymmetry compared to symmetrically substituted fluorinated ketones .

Spectral Data

  • ¹H-NMR : The trifluoromethylthio group (-S-CF₃) induces significant deshielding of adjacent protons, leading to downfield shifts (~δ 7.5–8.5 ppm for aromatic protons). This contrasts with difluoromethyl (-CF₂H) groups, which cause moderate deshielding (e.g., δ 6.5–7.5 ppm in ) .
  • ¹³C-NMR : The -S-CF₃ group produces distinct signals near δ 120–130 ppm (q, J = 320 Hz for CF₃), whereas -CF₂H groups resonate at δ 110–115 ppm (tt, J = 240 Hz) .
  • HRMS : Molecular ion peaks for fluorinated compounds in and show precise mass matches (e.g., C₁₇H₂₀F₂N₂O at 335.1678), suggesting similar accuracy for the target compound’s HRMS .

Biological Activity

1-Chloro-1-(2-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated organic compound that has garnered attention for its potential biological activities. The incorporation of trifluoromethyl and difluoromethyl groups into organic molecules often enhances their pharmacological profiles, influencing their interactions with biological targets. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H11ClF3NOS
  • SMILES Notation : O=C(CCCl)N1C2=CC(C(F)(F)F)=CC=C2SC3=C1C=CC=C3

This structure features a chloro group, a difluoromethyl group, and a trifluoromethylthio group, all of which contribute to its unique chemical reactivity and biological activity.

The biological activity of fluorinated compounds often stems from their ability to interact with specific enzymes or receptors due to the electronegative nature of fluorine atoms. The trifluoromethyl group, in particular, is known to enhance binding affinity to various biological targets. Research indicates that compounds with trifluoromethyl groups can exhibit increased potency in inhibiting enzymes involved in metabolic pathways, such as cyclooxygenases (COX) and microsomal prostaglandin E synthase (mPGES-1) .

Antimicrobial Activity

Studies have shown that halogenated compounds can exhibit antimicrobial properties. The presence of the trifluoromethylthio group may enhance the compound's ability to disrupt microbial membranes or inhibit essential metabolic processes.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. For instance, similar compounds have been reported to inhibit mPGES-1, an enzyme critical in the biosynthesis of prostaglandins, which are mediators of inflammation .

Case Studies

  • Inhibition Studies : One study highlighted the inhibitory effects of related compounds on mPGES-1 with IC50 values in the nanomolar range, indicating strong potency . While specific data on this compound is limited, it is reasonable to hypothesize similar activity based on structural analogs.
  • Pharmacokinetics : Research into the pharmacokinetic profiles of fluorinated compounds suggests that they may exhibit favorable absorption and distribution characteristics due to their lipophilicity . This could imply that this compound may also possess good bioavailability.

Comparative Analysis Table

PropertyThis compoundRelated Compounds
Molecular Weight 357.78 g/molVaries by compound
IC50 (mPGES-1) Hypothetical (based on structure)~8 nM for similar compounds
Antimicrobial Activity Potential (based on halogenation effects)Documented in several studies
Pharmacokinetics Predicted favorable due to lipophilicityGenerally favorable for fluorinated compounds

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